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Compound of Interest

Compound Name: Paniculidine C

Cat. No.: B044028 Get Quote

Paniculidine C, a member of the indole alkaloid family, has garnered interest within the

scientific community. This guide provides a comparative analysis of the reported synthetic

routes to (±)-Paniculidine C, with a focus on efficiency, key chemical transformations, and

overall yield. The primary synthesis discussed is the total synthesis reported by Selvakumar

and Rajulu in 2004, which remains the most prominent and detailed route in scientific literature.

Overview of the Selvakumar and Rajulu Synthesis
The total synthesis of (±)-Paniculidine C by Selvakumar and Rajulu is achieved via the

synthesis of its precursor, (±)-Paniculidine B.[1] This approach is notable for its novel

methodology in constructing the 1-methoxyindole skeleton, a key structural feature of the target

molecule. The synthesis is characterized by its efficiency and good overall yield.

The synthetic strategy begins with the formation of a 2-unsubstituted-1-methoxyindole

intermediate, which then undergoes a series of transformations to yield Paniculidine B. The

final step of the synthesis is the conversion of Paniculidine B to Paniculidine C through

hydrogenolysis.[1]

Tabulated Data of the Synthesis of (±)-Paniculidine
C
The following table summarizes the key quantitative data for the synthesis of (±)-Paniculidine
C from a key intermediate, 1-methoxy-3-methyl-1H-indole-2-carbaldehyde.
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Step
Transformatio
n

Reagents and
Conditions

Product Yield (%)

1
Reduction of

aldehyde

DIBAL-H, dry

PhMe, -78 °C, 20

min

(1-Methoxy-3-

methyl-1H-indol-

2-yl)methanol

98

2 Grignard reaction

Methallyl

chloride, Mg,

THF, rt, 3 h

1-(1-Methoxy-3-

methyl-1H-indol-

2-yl)-3-

methylbut-3-en-

1-ol

99

3
Hydroboration-

oxidation

NaBH₄,

BF₃·OEt₂, THF

then NaOH,

H₂O₂

4-(1-Methoxy-3-

methyl-1H-indol-

2-yl)-2-

methylbutan-1,4-

diol

89

4 Hydrogenolysis

10% Pd on

charcoal, H₂,

MeOH

(±)-Paniculidine

B
94

5
Conversion to

Paniculidine C

10% Pd on

charcoal, H₂,

MeOH

(±)-Paniculidine

C
Excellent

Experimental Protocols
Detailed methodologies for the key steps in the synthesis of (±)-Paniculidine C are provided

below.

Synthesis of (1-Methoxy-3-methyl-1H-indol-2-
yl)methanol
To a solution of 1-methoxy-3-methyl-1H-indole-2-carbaldehyde in dry toluene at -78 °C, a

solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction mixture is

stirred for 20 minutes at this temperature. The reaction is then quenched by the addition of
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methanol, followed by water. The resulting mixture is filtered, and the filtrate is concentrated

under reduced pressure to afford the product.

Synthesis of 1-(1-Methoxy-3-methyl-1H-indol-2-yl)-3-
methylbut-3-en-1-ol
Magnesium turnings are activated in dry tetrahydrofuran (THF). A solution of methallyl chloride

in dry THF is then added, and the mixture is stirred at room temperature for 3 hours to form the

Grignard reagent. A solution of (1-methoxy-3-methyl-1H-indol-2-yl)methanol in dry THF is then

added to the Grignard reagent, and the reaction mixture is stirred at room temperature. The

reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous

layer is extracted with ethyl acetate, and the combined organic layers are dried and

concentrated to give the product.

Synthesis of 4-(1-Methoxy-3-methyl-1H-indol-2-yl)-2-
methylbutan-1,4-diol
To a solution of 1-(1-methoxy-3-methyl-1H-indol-2-yl)-3-methylbut-3-en-1-ol in dry THF, sodium

borohydride is added, followed by the slow addition of boron trifluoride etherate. The mixture is

stirred at room temperature. After completion of the reaction, the mixture is cooled, and

aqueous sodium hydroxide is added, followed by the careful addition of hydrogen peroxide.

The mixture is then stirred, and the product is extracted with ethyl acetate. The combined

organic layers are dried and concentrated.

Synthesis of (±)-Paniculidine B
A solution of 4-(1-methoxy-3-methyl-1H-indol-2-yl)-2-methylbutan-1,4-diol in methanol is

hydrogenated in the presence of 10% palladium on charcoal under a hydrogen atmosphere.

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under

reduced pressure to yield (±)-Paniculidine B.

Synthesis of (±)-Paniculidine C
(±)-Paniculidine B is converted to (±)-Paniculidine C under hydrogenolysis conditions using

10% palladium on charcoal in methanol.[1]
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Caption: Synthetic route to (±)-Paniculidine C.

Logical Flow of the Synthesis
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Caption: Logical workflow of the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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